molecular formula C17H20N4O4S B2470592 N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899969-60-9

N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2470592
CAS No.: 899969-60-9
M. Wt: 376.43
InChI Key: ZOYQPQOHTAKCOO-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-25-12-5-3-11(4-6-12)21-15(13-9-26-10-14(13)20-21)19-17(24)16(23)18-7-2-8-22/h3-6,22H,2,7-10H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYQPQOHTAKCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the hydroxypropyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, thiophene compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thieno[3,4-c]pyrazole core or the methoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide: shares similarities with other thieno[3,4-c]pyrazole derivatives, such as those with different substituents on the pyrazole or thiophene rings.

    Thieno[3,4-c]pyrazole derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry research.

Uniqueness

The uniqueness of N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl and methoxyphenyl groups may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Biological Activity

N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's structural formula can be described as follows:

  • IUPAC Name : N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
  • Molecular Formula : C17H20N4O6S
  • Molecular Weight : 396.43 g/mol

The presence of specific functional groups such as hydroxypropyl and methoxyphenyl contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The exact pathways remain to be fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in hormonal regulation or cell signaling.

Anti-inflammatory Activity

Studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Properties

Research has shown that thieno[3,4-c]pyrazole derivatives may possess anticancer activity. For instance, compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

  • Study on Cytotoxicity : A recent study investigated the cytotoxic effects of a thieno[3,4-c]pyrazole derivative on melanoma cells. The compound exhibited selective cytotoxicity and induced cell cycle arrest at the S phase while reducing melanin production in the cells .
  • LHRH Receptor Antagonism : Another study focused on related thienopyrimidine derivatives that showed potent antagonistic activity against the luteinizing hormone-releasing hormone (LHRH) receptor. These findings suggest a potential application in treating hormone-dependent cancers .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in melanoma cells
Hormonal RegulationAntagonism at LHRH receptors

Synthesis Methods

Method TypeDescriptionEfficiency
Multi-step SynthesisInvolves preparation of thieno core and substitutionsHigh yield
Industrial ProductionContinuous flow reactors for large-scale synthesisConsistent quality

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